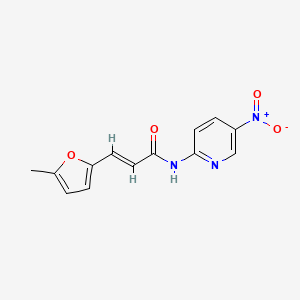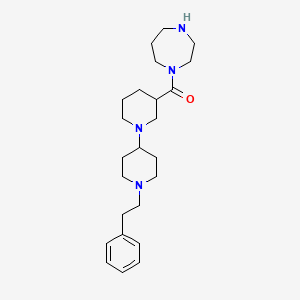![molecular formula C20H17FN4 B5396448 N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5396448.png)
N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine, also known as FM2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FM2 is a pyrazine derivative that acts as a selective and potent inhibitor of the protein kinase CK1δ, a protein that plays a crucial role in regulating circadian rhythms and several other cellular processes.
Mecanismo De Acción
N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine acts by selectively inhibiting the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling. By inhibiting CK1δ, N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine disrupts the circadian clock and alters the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine has been shown to have a range of biochemical and physiological effects, including the disruption of circadian rhythms, the alteration of gene expression, and the inhibition of Wnt signaling. N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine is its high potency and selectivity for CK1δ, making it a valuable tool for studying the molecular mechanisms underlying circadian rhythms and other cellular processes. However, one of the limitations of N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine is its relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine. One area of interest is the development of new therapies for circadian rhythm disorders using N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine or other CK1δ inhibitors. Another potential direction is the use of N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine as a tool for studying the role of CK1δ in other cellular processes, such as DNA damage response and Wnt signaling. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine involves the reaction of 2-(2-fluorophenyl)-3-methyl-1H-indole with pyrazin-2-amine in the presence of a palladium catalyst. This reaction yields N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine in high purity and yield, making it a suitable compound for further research and development.
Aplicaciones Científicas De Investigación
N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the study of circadian rhythms. CK1δ, the protein that N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine inhibits, plays a crucial role in regulating the circadian clock, and N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine has been shown to be a potent inhibitor of CK1δ in vitro and in vivo. This makes N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine a valuable tool for studying the molecular mechanisms underlying circadian rhythms and for developing new therapies for circadian rhythm disorders.
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-13-16-10-14(11-24-19-12-22-8-9-23-19)6-7-18(16)25-20(13)15-4-2-3-5-17(15)21/h2-10,12,25H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEYGXPOMATOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC3=NC=CN=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)

![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5396404.png)
![methyl {1-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5396409.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5396415.png)
![N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide](/img/structure/B5396418.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B5396426.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5396431.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5396449.png)
![2-methyl-2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,3-diol](/img/structure/B5396478.png)